Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound featuring a unique combination of functional groups, including a chromeno[8,7-e][1,3]oxazine core, a thiophene moiety, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[[4-oxo-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6S/c1-29-25(28)16-4-6-17(7-5-16)32-22-14-30-24-19(23(22)27)8-9-21-20(24)13-26(15-31-21)11-10-18-3-2-12-33-18/h2-9,12,14H,10-11,13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWWHKPDOUKQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCC5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate typically involves multi-step organic reactions One common approach starts with the preparation of the chromeno[8,7-e][1,3]oxazine core through a cyclization reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromeno[8,7-e][1,3]oxazine core can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4-oxo-9-(2-(furan-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate: Similar structure but with a furan moiety instead of thiophene.
Ethyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate: Similar structure but with an ethyl ester instead of methyl ester.
Uniqueness
Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiophene moiety, in particular, can influence its electronic properties and reactivity, distinguishing it from similar compounds.
Biological Activity
Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate (CAS Number: 951939-27-8) is a complex organic compound with potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHN OS
- Molecular Weight : 463.5 g/mol
The structure features a chromeno[8,7-e][1,3]oxazine core that is substituted with a thiophene moiety and an ester functional group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of related compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | >0.03 | >0.06 |
| S. aureus | 0.015 | 0.03 |
| Bacillus cereus | 0.015 | 0.30 |
| Enterobacter cloacae | 0.004 | 0.008 |
Antifungal Activity
In addition to antibacterial effects, related compounds have also exhibited antifungal activity with MIC values in the range of 0.004–0.06 mg/mL against various fungal strains such as Trichoderma viride and Aspergillus fumigatus. The structure–activity relationship suggests that specific substitutions enhance antifungal potency .
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Membrane Disruption : Some derivatives have been shown to alter membrane permeability in microbial cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways in bacteria and fungi.
Case Studies and Research Findings
A study conducted on related oxazine derivatives revealed that they possess potent antichagasic activity and moderate antineoplastic effects against cancer cell lines such as TK-10 and HT-29 . These findings suggest that this compound may also have applications in cancer therapy.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing the chromeno-oxazine core of this compound?
- Methodological Answer : The synthesis involves a multi-step pathway:
Core Construction : Formation of the chromeno[8,7-e][1,3]oxazine ring via cyclization reactions, typically using catalysts like Lewis acids (e.g., BF₃·Et₂O) and solvents such as dichloromethane at controlled temperatures (0–25°C) .
Substituent Introduction : The thiophen-2-yl ethyl group is introduced via alkylation or nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine .
Esterification : The benzoate ester moiety is added using coupling reagents (e.g., DCC/DMAP) in tetrahydrofuran (THF) under reflux .
- Critical Parameters : Temperature control (±2°C) and pH adjustments (e.g., buffered solutions for hydrolysis-sensitive intermediates) are essential to prevent side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, with emphasis on distinguishing oxazine (δ 4.2–5.1 ppm) and thiophene (δ 6.8–7.4 ppm) signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
- X-ray Crystallography (if crystals form): Resolves stereochemistry and confirms spatial arrangement .
Q. What functional groups dictate the compound’s reactivity?
- Methodological Answer : Key reactive sites include:
- Oxazine Ring : Susceptible to nucleophilic attack at the oxazinone carbonyl (C4=O), enabling ring-opening modifications .
- Thiophene Ethyl Chain : Participates in electrophilic substitution (e.g., bromination at the thiophene β-position) .
- Benzoate Ester : Hydrolyzable under basic conditions (e.g., NaOH/EtOH) to the carboxylic acid derivative .
Reactivity Table :
| Functional Group | Reaction Type | Example Reagents/Conditions |
|---|---|---|
| Oxazinone C=O | Nucleophilic addition | Grignard reagents, −78°C |
| Thiophene ring | Electrophilic substitution | Br₂ in CHCl₃, 0°C |
| Benzoate ester | Hydrolysis | 1M NaOH, EtOH, reflux |
Advanced Research Questions
Q. How can solvent polarity and temperature be optimized during the chromeno-oxazine cyclization step?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions. Dichloromethane (ε = 8.9) balances reactivity and selectivity .
- Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control, reducing dimerization. A stepwise protocol (0°C → 25°C over 12h) improves yield by 15–20% .
- Catalyst Loading : BF₃·Et₂O (10 mol%) maximizes ring closure efficiency, while excess catalyst (>15 mol%) leads to decomposition .
Q. How do contradictions in NMR data (e.g., split signals) arise, and how are they resolved?
- Methodological Answer :
- Dynamic Effects : Conformational exchange in the thiophen-2-yl ethyl chain causes signal splitting. Variable-temperature NMR (VT-NMR, −40°C to 60°C) identifies slow exchange regimes .
- Diastereotopic Protons : Non-equivalent methylene protons in the chromeno-oxazine ring are distinguished via COSY and NOESY experiments .
- Impurity Peaks : HPLC-MS (C18 column, acetonitrile/water gradient) isolates minor impurities (<1%), which may arise from incomplete purification .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination), with cisplatin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and NS-398 as a reference inhibitor .
- Data Interpretation : IC₅₀ values <10 μM warrant further SAR studies; discrepancies between replicates may indicate compound instability (validate via LC-MS stability testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
